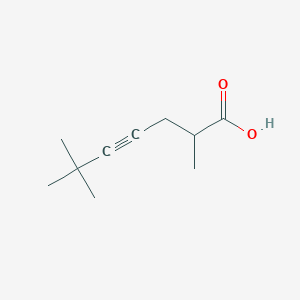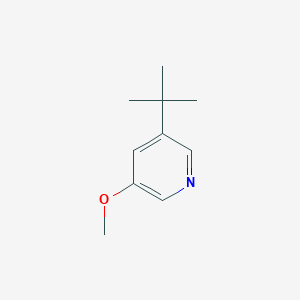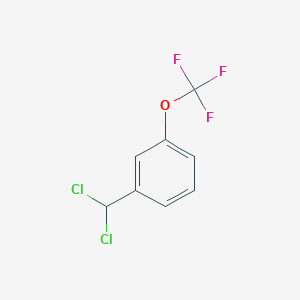
2,6,6-Trimethyl-4-heptynoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-Trimethyl-4-heptynoic Acid is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a triple bond in its heptynoic acid structure, along with three methyl groups attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethyl-4-heptynoic Acid typically involves the alkylation of a suitable precursor, such as 2,6,6-trimethyl-4-heptyn-2-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 2,6,6-Trimethyl-4-heptynoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学的研究の応用
2,6,6-Trimethyl-4-heptynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism by which 2,6,6-Trimethyl-4-heptynoic Acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its triple bond can participate in cycloaddition reactions, forming reactive intermediates that interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity and function.
類似化合物との比較
2,6,6-Trimethyl-4-heptyn-2-ol: A precursor in the synthesis of 2,6,6-Trimethyl-4-heptynoic Acid.
2,6,6-Trimethyl-4-heptanoic Acid: A saturated analog with different chemical properties.
2,6,6-Trimethyl-4-hexynoic Acid: A structurally similar compound with a shorter carbon chain.
Uniqueness: this compound is unique due to its combination of a triple bond and three methyl groups, which confer distinct reactivity and steric properties. This makes it a valuable compound for specialized applications in synthesis and research.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
2,6,6-trimethylhept-4-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(9(11)12)6-5-7-10(2,3)4/h8H,6H2,1-4H3,(H,11,12) |
InChIキー |
QVNQATASYZYCFO-UHFFFAOYSA-N |
正規SMILES |
CC(CC#CC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)





